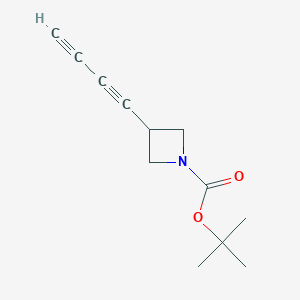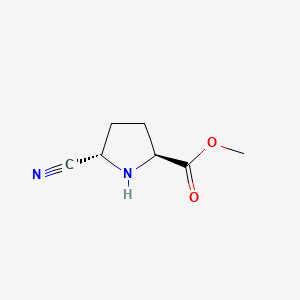
Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate is a complex organic compound that features a tetrahydrothiophene ring with a sulfone group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring. This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of the sulfur atom in the tetrahydrothiophene ring. Common oxidizing agents used for this purpose include hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or potassium permanganate.
Amination and Esterification: The final steps involve the introduction of the amino group and the esterification to form the methyl ester. This can be achieved through a series of substitution reactions using appropriate amines and esterification reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Esterification: Methanol, sulfuric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce sulfides or sulfoxides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used as a probe to study biological systems, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate involves its interaction with specific molecular targets. The sulfone group and hydroxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-2,2-dioxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares the sulfone and hydroxy functional groups but has a different ring structure.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but differs in the attached functional groups.
Uniqueness
Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C8H15NO5S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
methyl 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoate |
InChI |
InChI=1S/C8H15NO5S/c1-14-8(11)2-3-9-6-4-15(12,13)5-7(6)10/h6-7,9-10H,2-5H2,1H3 |
InChIキー |
NJIFPISWMVZERE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC1CS(=O)(=O)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)


![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)





